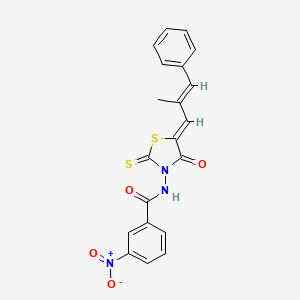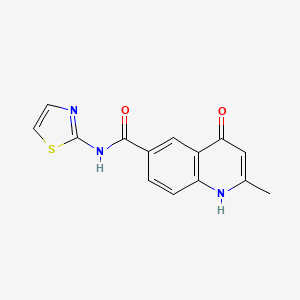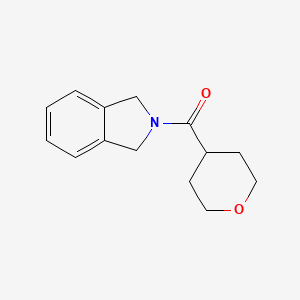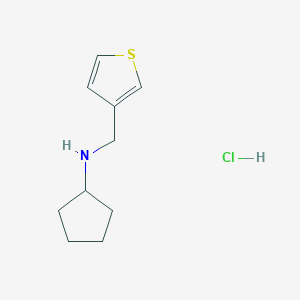![molecular formula C15H15BrN2O3 B2906655 5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 593236-08-9](/img/structure/B2906655.png)
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, or 5-Br-1-MOC-1H-indole-3-carbaldehyde, is a synthetic molecule that has recently been studied for its potential applications in various scientific fields. It is a brominated derivative of indole-3-carbaldehyde and is a member of the indole-3-carbaldehyde family of molecules. This molecule has been found to possess a variety of properties, such as antioxidant, antimicrobial, and anti-cancer activities. As such, it has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Scientific Research Applications
The unique properties of 5-Br-1-MOC-1H-indole-3-carbaldehyde have made it a promising candidate for use in various scientific research applications. For instance, it has been studied for its potential use in drug discovery, as it has been found to possess antioxidant and antimicrobial activities. Additionally, it has been studied for its potential use in biochemistry and physiology, as it has been found to possess anti-cancer activities. It has also been studied for its potential use in materials science, as it has been found to possess properties such as photoluminescence and electrochemiluminescence.
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde” are currently unknown. The compound belongs to a class of organic compounds known as pyrazolopyridines
Mode of Action
Like other pyrazolopyridines, it may interact with its targets by binding to active sites or allosteric sites, leading to changes in the conformation and activity of these proteins or enzymes .
Biochemical Pathways
Based on its structural similarity to other pyrazolopyridines, it may be involved in various biochemical pathways related to the function of the proteins or enzymes it interacts with .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Therefore, these factors should be carefully controlled during the compound’s storage and use to ensure its efficacy and stability.
Advantages and Limitations for Lab Experiments
The use of 5-Br-1-MOC-1H-indole-3-carbaldehyde in laboratory experiments has several advantages. First, the synthesis of the molecule is highly efficient, with yields of up to 95%. Second, it is relatively stable in aqueous solutions, making it easy to use in experiments. Third, it is relatively non-toxic, making it safe to use in experiments. However, the use of 5-Br-1-MOC-1H-indole-3-carbaldehyde in laboratory experiments also has several limitations. First, it is not yet fully understood how the molecule produces its various biological effects, making it difficult to predict the results of experiments. Second, the molecule is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for 5-Br-1-MOC-1H-indole-3-carbaldehyde. First, further research should be conducted to better understand the mechanism of action of the molecule. Second, further research should be conducted to explore the potential applications of the molecule in drug discovery and materials science. Third, further research should be conducted to explore the potential of the molecule for use in clinical trials. Fourth, further research should be conducted to explore the potential of the molecule for use in food and beverage applications. Fifth, further research should be conducted to explore the potential of the molecule for use in agricultural applications. Finally, further research should be conducted to explore the potential of the molecule for use in environmental applications.
Synthesis Methods
The synthesis of 5-Br-1-MOC-1H-indole-3-carbaldehyde is a multi-step process that begins with the preparation of a bromoacetaldehyde derivative. This is achieved by brominating acetaldehyde with bromine in an aqueous solution of potassium hydroxide. The resulting bromoacetaldehyde is then reacted with morpholine in an aqueous solution of sodium hydroxide to form 5-Br-1-MOC-1H-indole-3-carbaldehyde. This reaction is found to be highly efficient, with yields of up to 95%.
properties
IUPAC Name |
5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-12-1-2-14-13(7-12)11(10-19)8-18(14)9-15(20)17-3-5-21-6-4-17/h1-2,7-8,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACIJLLDOPOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)

![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)
![N-(2-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2906585.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2906592.png)